1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid
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Overview
Description
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C10H12ClNO4S2 and a molecular weight of 309.79 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 5-chloro-2-thienyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid typically involves the following steps:
Formation of the 5-chloro-2-thienyl sulfonyl chloride: This is achieved by reacting 5-chloro-2-thiophenol with chlorosulfonic acid under controlled conditions.
Coupling with piperidine-2-carboxylic acid: The sulfonyl chloride intermediate is then reacted with piperidine-2-carboxylic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine-2-carboxylic acid
- 1-[(5-Methyl-2-thienyl)sulfonyl]piperidine-2-carboxylic acid
- 1-[(5-Fluoro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid
Uniqueness
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid is unique due to the presence of the chlorine atom in the thienyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-8-4-5-9(17-8)18(15,16)12-6-2-1-3-7(12)10(13)14/h4-5,7H,1-3,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQCHGTXGSQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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